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Compound of Interest

Compound Name: (S)-(+)-2-Chloromandelic acid

Cat. No.: B131188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-(+)-2-
Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals
such as (S)-clopidogrel, a platelet aggregation inhibitor.[1][2] The document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured
format, accompanied by detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chloromandelic acid. It is
important to note that some publicly available data does not differentiate between the
enantiomers and may refer to the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. The chemical shifts (d) are reported in parts per million (ppm).

Table 1: tH NMR Data for 2-Chloromandelic Acid
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
) Aromatic protons
~7.2-7.6 Multiplet 4H
(CeHa4)
) Methine proton (-
~5.2 Singlet 1H
CH(OH))
] ) Carboxylic acid proton
Variable Broad Singlet 1H
(-COOH)
Variable Singlet 1H Hydroxyl proton (-OH)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The
protons of the carboxylic acid and hydroxyl groups are exchangeable and may appear as a
broad singlet or not be observed at all, depending on the deuterated solvent used.

Table 2: 13C NMR Data for 2-Chloromandelic Acid

Chemical Shift (ppm) Assighment

~170-175 Carboxylic acid carbon (-COOH)
~125-140 Aromatic carbons (CeHa)

~70-75 Methine carbon (-CH(OH))

Note: The specific shifts for the aromatic carbons can be further resolved in high-resolution
spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
data below is for Attenuated Total Reflectance (ATR) IR.

Table 3: Key IR Absorption Bands for 2-Chloromandelic Acid
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Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
Carboxylic acid O-H
2500-3300 Strong, Broad O-H
stretch
~3300-3500 Medium, Broad O-H Alcohol O-H stretch
~3000-3100 Medium C-H Aromatic C-H stretch
Carboxylic acid C=0
~1700-1750 Strong C=0
stretch
~1600 Medium Cc=C Aromatic C=C stretch
C-O stretch (alcohol
~1050-1250 Strong C-0 )
and acid)
~750 Strong C-Cl C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 2-Chloromandelic Acid

miz lon

186.01 [M]* (corresponding to CsH73°ClO3)
188.01 [M+2]* (isotope peak for 37Cl)

141 [M-COOH]*

113 [M-COOH-COJ*

Note: The molecular weight of 2-Chloromandelic acid is 186.59 g/mol .[1][2][3][4] The listed m/z
values are for the most abundant isotopes.

Detailed Methodologies
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The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of (S)-(+)-2-

Chloromandelic acid.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 (400 MHz for 1H,
100 MHz for 13C), is typically used.[5]

Sample Preparation:

Approximately 5-10 mg of (S)-(+)-2-Chloromandelic acid is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl
sulfoxide-de, DMSO-de) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (& = 0.00 ppm), although modern spectrometers can reference the
residual solvent peak.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and
optimal resolution.

For *H NMR, a standard single-pulse experiment is performed. Key parameters include a 90°
pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans
(typically 8-16) to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to
singlets for each unique carbon. A larger number of scans is usually required due to the
lower natural abundance of 3C.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups in (S)-(+)-2-Chloromandelic acid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer
FTIR RXI spectrometer[5] or a Bruker Tensor 27 FT-IR[3], equipped with an ATR accessory is
commonly used for solid samples.

Sample Preparation (ATR method):

e A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is
recorded.

» A small amount of the solid (S)-(+)-2-Chloromandelic acid powder is placed directly onto
the ATR crystal.

e Apressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:

e The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4
cm~L,

e The resulting spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

o After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol
or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (S)-(+)-2-
Chloromandelic acid.

Instrumentation: A mass spectrometer, such as a Thermo-Fischer DSQ Il GC-MSJ5] or an
electrospray ionization (ESI) mass spectrometer, can be used.

Sample Preparation (ESI-MS):
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» Adilute solution of (S)-(+)-2-Chloromandelic acid is prepared in a suitable solvent, such as
methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to
promote ionization.

e The solution is infused directly into the ESI source via a syringe pump at a low flow rate.
Data Acquisition:

e The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to
achieve a stable signal.

e Mass spectra are acquired in either positive or negative ion mode. For a carboxylic acid,
negative ion mode ([M-H]") is often effective.

e The data is collected over a relevant mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-(+)-2-Chloromandelic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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